

# YF135: A Comparative Analysis of a Novel KRAS G12C Degrader

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Compound of Interest		
Compound Name:	YF135	
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This guide provides a comparative analysis of the selectivity profile of **YF135**, a novel reversible-covalent proteolysis-targeting chimera (PROTAC) for the degradation of KRAS G12C, against other prominent KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849). This document synthesizes available preclinical data to offer a comparative overview of their selectivity, mechanism of action, and potential off-target effects.

### Introduction to YF135 and KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the RAS-RAF-MEK-ERK pathway. While historically considered "undruggable," the development of covalent inhibitors targeting the mutant cysteine has led to significant therapeutic breakthroughs.

**YF135** is a novel PROTAC designed to specifically target KRAS G12C for degradation. It achieves this by simultaneously binding to the KRAS G12C protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS G12C by the proteasome.[1][2][3] This mechanism of action distinguishes it from inhibitors like Sotorasib and Adagrasib, which primarily function by binding to and inhibiting the activity of the KRAS G12C protein.



## Selectivity Profile: YF135 in Comparison

A critical attribute of any targeted therapy is its selectivity, as off-target activity can lead to toxicity and limit therapeutic efficacy. While comprehensive head-to-head kinome scan data for **YF135**, Sotorasib, and Adagrasib is not publicly available in a consolidated format, we can compare their selectivity based on published preclinical data.

#### Data on Cellular Activity

The available data demonstrates that **YF135** selectively inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation.

Compound	Cell Line	KRAS Mutation	IC50 (nM)
YF135	H358	G12C	153.9[1][4]
H23	G12C	243.9[1][4]	
A549	G12S	No obvious inhibition[4]	
Sotorasib (AMG510)	H358	G12C	8.4[4]
H23	G12C	111.5[4]	
A549	G12S	>50 μM[4]	_
Adagrasib (MRTX849)	H358	G12C	14[5]
MIA PaCa-2	G12C	5[5]	

#### Off-Target Profile

While Sotorasib and Adagrasib are highly selective for KRAS G12C, some off-target activities have been identified through proteomic studies.

 Sotorasib (AMG510): Global proteomics studies have identified Kelch-like ECH-associated protein 1 (KEAP1) as a potential off-target of Sotorasib.[6][7] KEAP1 is a key regulator of the NRF2 antioxidant response pathway.



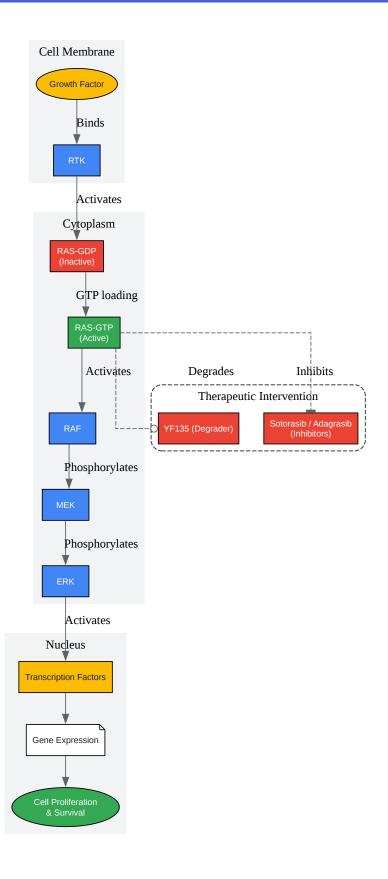
 Adagrasib (MRTX849): Proteomic profiling of Adagrasib in H358 cells revealed high specificity for KRAS G12C, with Lysine-tRNA ligase (KARS) being the only other identified off-target protein.[8][9]

A comprehensive off-target profile for **YF135** based on proteome-wide studies is not yet publicly available.

## **Signaling Pathway and Mechanism of Action**

**YF135**, Sotorasib, and Adagrasib all aim to disrupt the constitutively active KRAS G12C protein, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.



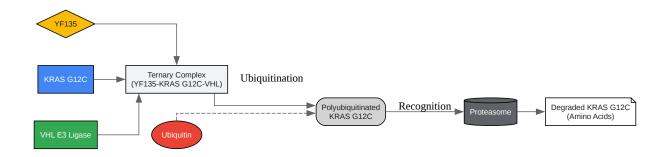


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Caption: The RAS-RAF-MEK-ERK signaling pathway and points of intervention.



**YF135**'s mechanism as a PROTAC offers a distinct advantage by inducing the degradation of the KRAS G12C protein, potentially leading to a more profound and sustained inhibition of downstream signaling compared to occupancy-driven inhibitors.



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Caption: Mechanism of YF135-induced degradation of KRAS G12C.

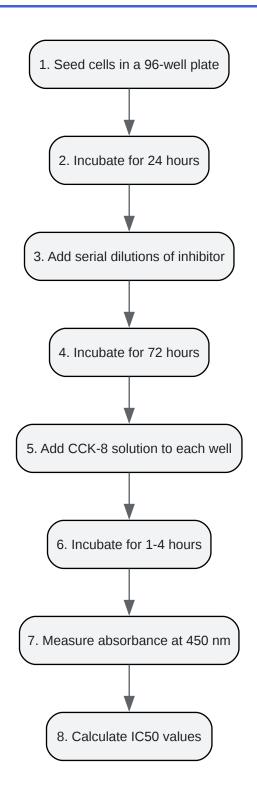
# **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.





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Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Procedure:



- Cells (e.g., H358, H23, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the inhibitor (e.g., YF135, Sotorasib) for 72 hours.[4]
- Following treatment, 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well,
   and the plates are incubated for 1-4 hours.[10][11][12]
- The absorbance is measured at 450 nm using a microplate reader.[10][11][12]
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot for KRAS G12C Degradation

This technique is used to quantify the degradation of the target protein, KRAS G12C, following treatment with a PROTAC like **YF135**.

#### Procedure:

- Cells are seeded in 6-well plates and treated with the degrader at various concentrations and for different durations.
- After treatment, cells are lysed, and the total protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against KRAS
   G12C and a loading control (e.g., GAPDH or β-actin).
- After washing, the membrane is incubated with a corresponding secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate,
   and the band intensities are quantified to determine the extent of protein degradation.[13]
   [14][15]



## Conclusion

YF135 represents a promising therapeutic strategy for KRAS G12C-driven cancers by inducing the degradation of the oncoprotein. The available data indicates high selectivity for KRAS G12C-mutant cells, comparable to established inhibitors like Sotorasib and Adagrasib. However, a comprehensive understanding of its off-target profile requires further investigation through proteome-wide selectivity studies. The distinct mechanism of action of YF135 as a PROTAC degrader may offer advantages in terms of potency and duration of response, warranting further preclinical and clinical evaluation. This guide provides a foundational comparison to aid researchers in the ongoing development and assessment of novel KRAS G12C-targeted therapies.

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